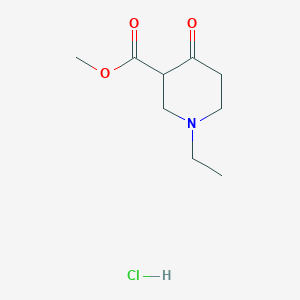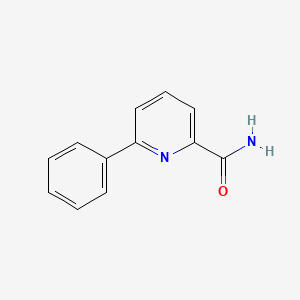
6-Phenylpyridine-2-carboxamide
Vue d'ensemble
Description
6-Phenylpyridine-2-carboxamide, also known as 6-PPC, is an organic compound with a molecular weight of 218.25 g/mol. It is a member of the pyridine family and is a white crystalline solid. 6-PPC has a melting point of about 155°C and is soluble in a variety of organic solvents. 6-PPC has been studied in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
1. Catalytic Applications
6-Phenylpyridine-2-carboxamide derivatives have been utilized in catalytic reactions. For instance, a study by Chen et al. (2011) demonstrated that aromatic carboxamides and 2-phenylpyridine derivatives can be ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This process is efficient at room temperature, using air as the sole oxidant (Chen, Ilies, Yoshikai, & Nakamura, 2011).
2. Synthesis of Novel Compounds
In another research, Jayarajan et al. (2019) synthesized compounds related to 6-phenylpyridine-2-carboxamide through a multi-component reaction. These compounds were then analyzed for their non-linear optical (NLO) properties and potential anticancer activity, demonstrating the versatility of this compound in creating new molecules with significant applications (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
3. Pharmaceutical Research
A study by Lombardo et al. (2004) explored derivatives of 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which are closely related to 6-phenylpyridine-2-carboxamide. They found these compounds to be potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines, highlighting their potential in pharmaceutical research (Lombardo, Lee, Chen, Norris, Barrish, Behnia, Castaneda, Cornelius, Das, Doweyko, Fairchild, Hunt, Inigo, Johnston, Kamath, Kan, Klei, Marathe, Pang, Peterson, Pitt, Schieven, Schmidt, Tokarski, Wen, Wityak, & Borzilleri, 2004).
Propriétés
IUPAC Name |
6-phenylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-8-4-7-10(14-11)9-5-2-1-3-6-9/h1-8H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYGWEZVMVUBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704527 | |
| Record name | 6-Phenylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridine-2-carboxamide | |
CAS RN |
856834-05-4 | |
| Record name | 6-Phenylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



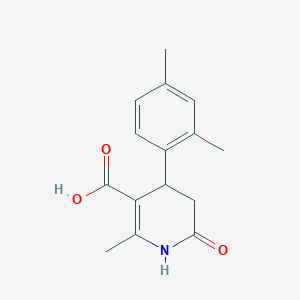
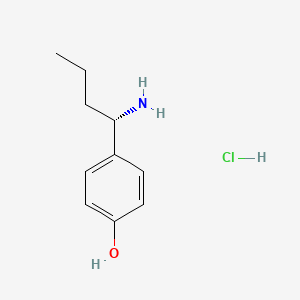

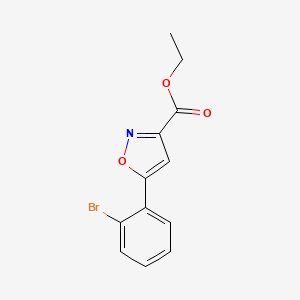

![3-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1505183.png)
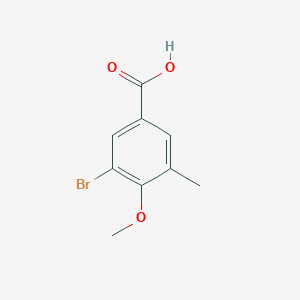
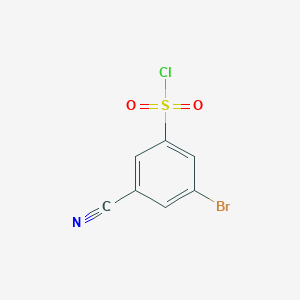
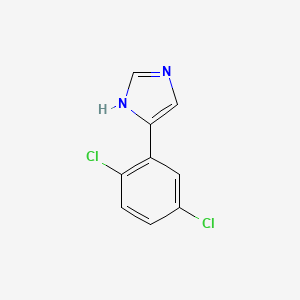
![1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine](/img/structure/B1505192.png)
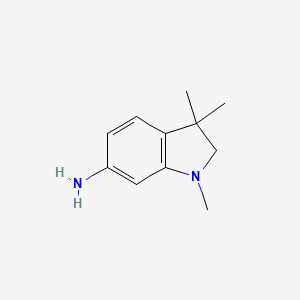

![Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1505195.png)
